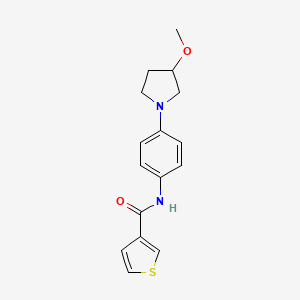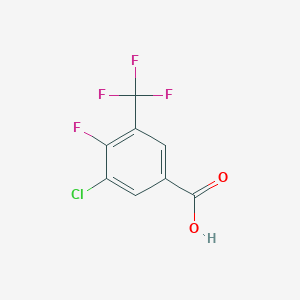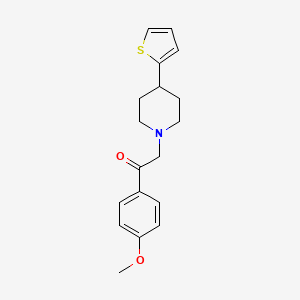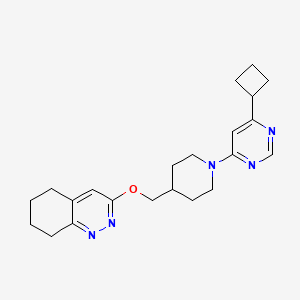
N-(4-(3-甲氧基吡咯啉-1-基)苯基)噻吩-3-甲酰胺
货号 B2699536
CAS 编号:
1797277-72-5
分子量: 302.39
InChI 键: PWFFDQSYWUVCCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring , which is a five-membered heteroaromatic compound containing a sulfur atom .
Synthesis Analysis
The synthesis of compounds like “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the synthetic strategies used can greatly influence the final product .Molecular Structure Analysis
The molecular structure of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide” is characterized by the presence of a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide” are likely to be influenced by the presence of the pyrrolidine and thiophene rings . The reactions can involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .科学研究应用
- Anticancer Research CX-5461, as it is commonly referred to, exhibits potent anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting ribosomal RNA synthesis. By targeting RNA polymerase I, CX-5461 disrupts ribosomal biogenesis, leading to cell cycle arrest and apoptosis. Its potential as a therapeutic agent against various cancers, including solid tumors and hematological malignancies, continues to be explored.
- DNA G-Quadruplex Stabilization CX-5461 has been recognized for its ability to stabilize G-quadruplex structures in DNA. These non-canonical secondary structures play crucial roles in gene regulation and telomere maintenance. By selectively binding to G-quadruplexes, CX-5461 may interfere with telomerase activity and inhibit telomere elongation, making it a promising candidate for anticancer strategies.
- Neurological Disorders Preliminary studies suggest that CX-5461 might impact neuronal function. Its interaction with RNA polymerase I and modulation of ribosomal RNA synthesis could influence protein translation and cellular homeostasis in neurons. Researchers are investigating its potential in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
- The compound’s structural features make it an interesting candidate for antifungal drug development. Researchers have synthesized related derivatives and evaluated their efficacy against fungal pathogens. Further studies are needed to explore the mechanism of action and optimize its antifungal properties .
- CX-5461’s pyrrolidine moiety serves as a versatile scaffold in medicinal chemistry. Researchers have modified this core structure to create novel analogs with improved pharmacological properties. These derivatives may target various biological pathways, including kinases, receptors, and enzymes, for therapeutic purposes .
- The crystal structure of CX-5461 has been elucidated, providing valuable insights into its conformation and intermolecular interactions. Understanding its solid-state arrangement aids in predicting its behavior during formulation and drug delivery. Crystallographic data can guide further optimization and design of related compounds .
Antifungal Activity
Pyrrolidine Scaffold in Drug Discovery
Crystallography and Structural Insights
未来方向
属性
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-20-15-6-8-18(10-15)14-4-2-13(3-5-14)17-16(19)12-7-9-21-11-12/h2-5,7,9,11,15H,6,8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFFDQSYWUVCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
2-(3-Cyclopropylpyrazol-1-yl)butanoic acid
1488208-77-0

![6-(3,5-dimethoxybenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2699454.png)
![(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide](/img/structure/B2699460.png)



![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2699464.png)
![N-(4-acetylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699466.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2699467.png)
![8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2699468.png)
![[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2699469.png)

![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/no-structure.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2699476.png)